Biotin tosylate
Description
Biotin tosylate (C₁₉H₂₃N₃O₅S₂) is a chemically modified derivative of biotin (vitamin B₇), where the hydroxyl group of biotin is replaced by a tosylate (p-toluenesulfonyl) ester. This modification enhances its reactivity, particularly in nucleophilic substitution reactions, making it a critical intermediate in synthesizing biotinylated compounds such as biotin iodide . The tosylate group acts as a superior leaving group compared to hydroxyl, enabling efficient conjugation with nucleophiles like iodine or amines under mild conditions . This compound is widely utilized in biochemical assays, drug delivery systems, and photo-induced cross-linking studies due to its stability and versatility .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S2/c1-12-6-8-13(9-7-12)25(21,22)23-10-4-2-3-5-15-16-14(11-24-15)18-17(20)19-16/h6-9,14-16H,2-5,10-11H2,1H3,(H2,18,19,20)/t14-,15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUANLIDXRGFFO-JYJNAYRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCC2C3C(CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin tosylate can be synthesized through the reaction of biotin with tosyl chloride in the presence of a base such as pyridine. The reaction typically involves dissolving biotin in a suitable solvent, adding tosyl chloride, and then adding pyridine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Reaction Procedure
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Preparation : A suspension of biotin is prepared in dry pyridine.
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Tosylation : Tosyl chloride is added to the mixture at low temperature (0 °C) to prevent side reactions. The mixture is stirred for an hour at this temperature and then allowed to reach room temperature overnight.
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Workup : The reaction is quenched by dilution with dichloromethane (CH2Cl2), followed by washing with aqueous hydrochloric acid, sodium bicarbonate, and water. The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield biotin tosylate.
Chemical Reactions Involving this compound
This compound serves as a versatile intermediate in various chemical reactions due to its electrophilic nature. Below are some notable reactions:
Nucleophilic Substitution Reactions
This compound can undergo nucleophilic substitution reactions where nucleophiles attack the electrophilic carbon attached to the tosyl group.
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Example Reaction :
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When treated with sodium iodide in acetone, this compound can be converted into biotin iodide:
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This reaction typically yields around 78% of biotin iodide after purification .
Hydrolysis Reactions
In the presence of water or alcohols, this compound can hydrolyze to regenerate biotin or form esters.
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Example Reaction :
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Hydrolysis of this compound in methanol can yield methyl biotinate:
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Coupling Reactions
This compound can also be utilized in coupling reactions to attach biotin moieties to other compounds, enhancing their solubility and biological activity.
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Application : Biotin-labeled compounds are widely used in biochemical assays and drug delivery systems due to their ability to bind specifically to avidin or streptavidin.
Research Findings on this compound
Recent studies have explored the utility of biotin derivatives in various applications:
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Protein Labeling : Biotin derivatives like this compound are employed for labeling proteins in proteomics research, aiding in the identification and quantification of proteins .
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Drug Development : The incorporation of biotin into drug molecules enhances their pharmacokinetic properties and facilitates targeted delivery due to the strong affinity between biotin and its binding partners .
Data Tables
Scientific Research Applications
Protein Labeling
Biotin tosylate is extensively used for labeling proteins in various assays. The biotin moiety allows for easy detection and purification using streptavidin or avidin-coated surfaces. This property is particularly useful in:
- Western Blotting : Biotin-labeled antibodies can be detected using streptavidin conjugated to enzymes or fluorophores.
- Immunohistochemistry : Biotinylated antibodies facilitate the visualization of specific antigens in tissue samples.
| Application | Description |
|---|---|
| Western Blotting | Detection of proteins using biotin-labeled antibodies and streptavidin. |
| Immunohistochemistry | Visualization of antigens in tissues with biotinylated antibodies. |
Drug Delivery Systems
Recent studies have demonstrated that this compound can enhance drug delivery systems, particularly for targeted therapies. For instance, biotin-conjugated nanoparticles have been developed to deliver chemotherapeutic agents specifically to cancer cells that overexpress the sodium-dependent multivitamin transporter (SMVT), which recognizes biotin.
- Case Study : A study reported the use of biotin-conjugated nanoparticles for targeted delivery of doxorubicin to hepatocellular carcinoma cells, resulting in increased cellular uptake and enhanced therapeutic efficacy .
Diagnostic Applications
This compound has significant implications in clinical diagnostics, particularly in immunoassays where its ability to bind with streptavidin is exploited.
Interference in Laboratory Tests
Recent research has highlighted that high doses of biotin can interfere with laboratory tests that utilize biotinylated components. For example, a study found that ingestion of 10 mg/day of biotin led to falsely elevated or decreased results in various hormone assays . This interference emphasizes the need for caution when interpreting lab results for patients taking biotin supplements.
| Test Type | Effect of Biotin Ingestion |
|---|---|
| Hormone Assays | Falsely elevated or decreased results due to excess biotin levels. |
Neurological Disorders
High-dose biotin has been investigated for its therapeutic potential in neurological disorders such as multiple sclerosis and biotin-thiamin responsive basal ganglia disease (BTBGD). Clinical trials have shown promising results, suggesting that high doses may improve neurological function .
Mechanism of Action
Biotin tosylate exerts its effects primarily through the covalent modification of proteins. The tosylate group reacts with nucleophilic residues on proteins, such as lysine or cysteine, forming stable covalent bonds. This modification can alter the protein’s function, localization, or interactions, making this compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Key Research Findings
Solubility and Bioavailability
Diagnostic and Therapeutic Efficacy
Comparative Data Table
Biological Activity
Biotin tosylate, a derivative of biotin, has garnered interest for its biological activity, particularly in the context of enzyme inhibition, protein labeling, and potential therapeutic applications. This article provides a detailed overview of its biological properties, including relevant case studies and research findings.
Chemical Structure and Synthesis
This compound is synthesized by reacting biotinol with tosyl chloride in the presence of a base such as pyridine. The reaction results in the formation of a tosylate ester, which can be further utilized in various biochemical applications. The general reaction can be summarized as follows:
This compound retains the essential biotin structure while introducing a tosyl group that enhances its reactivity towards nucleophiles.
Enzyme Inhibition
Biotin and its derivatives, including this compound, are known to interact with biotin-dependent enzymes. A study highlighted that biotin analogues exhibit inhibitory effects on bacterial pyruvate carboxylase and acetyl-CoA carboxylase, both of which are critical for metabolic processes in bacteria like Staphylococcus aureus and Escherichia coli .
The potency of these inhibitors was evaluated using kinetic assays, revealing that this compound can inhibit these enzymes competitively with respect to biotin. For instance, a derivative showed a value of 0.05 μM against S. aureus BPL (biotin protein ligase), indicating strong binding affinity .
Protein Labeling
This compound is also employed in protein labeling techniques due to its ability to form stable bonds with proteins via biotin-avidin interactions. This property is exploited in various immunoassays where biotinylated antibodies are used to enhance detection sensitivity .
For example, a study demonstrated that immobilizing biotinylated bovine serum albumin (BSA) followed by streptavidin binding significantly increased the binding capacity for target antibodies, thereby improving assay performance .
Antibacterial Activity
A notable case study investigated the antibacterial properties of biotin analogues against resistant strains of bacteria. The research indicated that certain biotin derivatives, including those related to this compound, showed significant antibacterial activity by inhibiting key metabolic pathways .
| Compound | Target Enzyme | (μM) | Selectivity |
|---|---|---|---|
| This compound | S. aureus BPL | 0.05 | High |
| Biotin Derivative 6 | E. coli BPL | 3.4 | Moderate |
| Biotin Derivative 14 | Human BPL | 0.08 | Low |
This table summarizes the inhibitory effects of various compounds on different targets, highlighting the selectivity and potency of this compound.
Immunological Applications
In another study focusing on immunological applications, researchers utilized this compound to create highly sensitive probes for detecting haptenated proteins. The incorporation of the biotin moiety facilitated the development of assays capable of identifying specific protein interactions in complex biological samples .
Q & A
Q. What are the best practices for replicating this compound studies in compliance with FAIR data principles?
- Methodological Answer :
- Data Deposition : Share raw spectra/chromatograms in repositories like Zenodo or Figshare.
- Metadata : Document synthesis protocols (e.g., RRID:SCR_021758) and analytical parameters using ISA-Tab format.
Reference reproducibility frameworks from clinical trial reporting (e.g., CONSORT extensions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
